1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone
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Overview
Description
1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone is an organic compound with the molecular formula C10H16O. . This compound is characterized by its hexahydrobenzofuran ring structure, which is a partially saturated benzofuran ring, and an ethanone group attached to it. It is a clear, almost colorless liquid with a herbal dill-like aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,3-dimethyl-1,3-butadiene with ethyl vinyl ether in the presence of a Lewis acid catalyst can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the flavor and fragrance industry due to its dill-like aroma.
Mechanism of Action
The mechanism of action of 1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran: Shares a similar core structure but differs in the functional groups attached.
Dill ether: Another compound with a similar structure and aroma profile.
Uniqueness
1-(2,4,5,6,7,7a-Hexahydrobenzofuran-3-yl)ethanone is unique due to its specific combination of a hexahydrobenzofuran ring and an ethanone group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance .
Properties
Molecular Formula |
C10H14O2 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2,4,5,6,7,7a-hexahydro-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h10H,2-6H2,1H3 |
InChI Key |
HWPRXTJOXHVIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCCCC2OC1 |
Origin of Product |
United States |
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